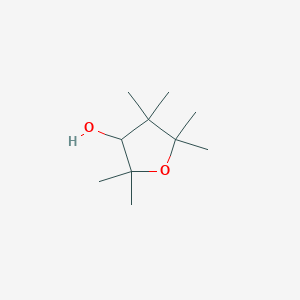
3-Furanol, tetrahydro-2,2,4,4,5,5-hexamethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Furanol, tetrahydro-2,2,4,4,5,5-hexamethyl-: is an organic compound with the molecular formula C10H20O2 It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of six methyl groups attached to the tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Furanol, tetrahydro-2,2,4,4,5,5-hexamethyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization and hydrolysis of 3,4-Dibromo-1-methoxybutane can yield 3-Furanol, tetrahydro-2,2,4,4,5,5-hexamethyl- . Additionally, chiral 3-hydroxytetrahydrofuran can be synthesized from chiral feedstocks such as 1,2,4-butanetriol .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction temperatures can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-Furanol, tetrahydro-2,2,4,4,5,5-hexamethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydroxyl group and the tetrahydrofuran ring.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions may involve nucleophiles such as halides or amines under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-Furanol, tetrahydro-2,2,4,4,5,5-hexamethyl- has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is an intermediate in the production of antiviral drugs such as amprenavir and fosamprenavir.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Furanol, tetrahydro-2,2,4,4,5,5-hexamethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group and the tetrahydrofuran ring play crucial roles in its reactivity and binding affinity. The compound can act as a substrate for various enzymes, leading to the formation of biologically active intermediates.
Comparison with Similar Compounds
- 2-Furanmethanol, tetrahydro-5-methyl-
- 2-Furanol, 3,4-bis(1,3-benzodioxol-5-ylmethyl)tetrahydro-
- 2-Furanmethanol, tetrahydro-
Uniqueness: 3-Furanol, tetrahydro-2,2,4,4,5,5-hexamethyl- is unique due to the presence of six methyl groups, which significantly influence its chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in various fields.
Properties
CAS No. |
61266-62-4 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
2,2,4,4,5,5-hexamethyloxolan-3-ol |
InChI |
InChI=1S/C10H20O2/c1-8(2)7(11)9(3,4)12-10(8,5)6/h7,11H,1-6H3 |
InChI Key |
RKKMLTFKINJNPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(OC1(C)C)(C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















